3-Cyano-2,2-dimethylpropanoic acid

Multidrug Resistance P-glycoprotein Modulation Cancer Pharmacology

Standard acid chloride-mediated amide coupling fails on this hindered cyano acid, a key differentiator from non-gem-dimethyl analogs. Researchers requiring active multidrug resistance (MDR) reversal agents must select this specific building block; non-methylated 3-cyanopropionamides are inactive. - **Key utility**: Precursor for 2,2-dimethyl-3-cyanopropionamides and 4-imino-γ-butyrolactams with verified MDR-reversing activity. - **Physicochemical**: XLogP3 0.3, mp 155-157°C, enables controlled lipophilicity and solid handling. - **Synthetic note**: Use direct aminolysis with lithium amide reagents; exploit chemoselectivity for library synthesis.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 192327-00-7
Cat. No. B3420514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2,2-dimethylpropanoic acid
CAS192327-00-7
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC(C)(CC#N)C(=O)O
InChIInChI=1S/C6H9NO2/c1-6(2,3-4-7)5(8)9/h3H2,1-2H3,(H,8,9)
InChIKeyLKAPYWBIDUNHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-2,2-dimethylpropanoic Acid: Gem-Dimethyl Cyano Acid Building Block


3-Cyano-2,2-dimethylpropanoic acid (CAS 192327-00-7) is a small-molecule organic building block featuring a carboxylic acid group and a cyano group attached to a sterically hindered gem-dimethyl-substituted propanoic acid backbone [1]. With a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol, it is primarily employed as a versatile intermediate in medicinal chemistry and agrochemical research, where the gem-dimethyl motif is used to modulate conformational constraint, lipophilicity, and metabolic stability of target molecules [2]. The compound is commercially available from multiple suppliers at purities typically ≥95% (HPLC), with recommended storage at 2–8°C under dry, sealed conditions .

1 Gem-dimethyl cyano acid scaffold for conformationally constrained analog design
2 Requires alternative amide coupling (lithium amide) — standard acid chloride route incompatible
3 Differentiate from C3-substituted isomer (same MF, distinct reactivity)

Why Simpler Cyano Acid Analogs Cannot Substitute


In-class cyano-substituted propanoic acids, such as 3-cyanopropanoic acid or 2-cyano-2-methylpropanoic acid, differ fundamentally in their steric bulk, conformational behavior, and resultant biological activity of their derivatives. Critically, the gem-dimethyl group at the α-position of 3-cyano-2,2-dimethylpropanoic acid induces sufficient steric hindrance to alter both its synthetic reactivity—requiring alternative routes for amide bond formation [1]—and the pharmacological profile of its downstream products. As demonstrated in a comparative study of multidrug resistance modulators, 2,2-dimethyl-3-cyanopropionamides (derived from the target compound) exhibited significant activity while the corresponding non-gem-dimethyl 3-cyanopropionamides were inactive, underscoring that simple analog substitution can result in complete loss of function [1]. The quantitative evidence below details these critical differentiators.

MDR-modulating activity loss
Non-gem-dimethyl analogs showed no reported MDR-modulating activity in comparative cell-model studies, while gem-dimethyl derivatives were active.
Synthetic route incompatibility
Standard acid chloride-mediated amide formation fails; direct aminolysis with lithium amide reagents is required for gem-dimethyl scaffold.
Physical property divergence
Non-gem-dimethyl analog has substantially lower melting point, potentially affecting ambient-temperature handling and storage stability.

Quantitative Differentiation Evidence vs. Analogs


Multidrug Resistance Modulation Activity

In a study by Ros et al. (2000), 2,2-dimethyl-3-cyanopropionamides (derived from 3-cyano-2,2-dimethylpropanoic acid) were directly compared to their non-gem-dimethyl 3-cyanopropionamide counterparts for their ability to reverse multidrug resistance (MDR) in a vincristine-resistant murine leukemic lymphoblast cell line (300-fold resistant). The amides with the highly branched carbon backbone (4a, 4c) and the gem-dimethyl-containing lactam 5a were active MDR modulators, while the non-gem-dimethyl amides 3a and 3b showed no reported activity [1]. Lactam 5a reduced vincristine resistance by 90% at a concentration of 2 µM [1].

MDR modulation activity
Head-to-head
Gem-dimethyl derivatives: 90% resistance reduction at 2 µM; non-gem-dimethyl amides: no reported activity
Gem-dimethyl substitution appears critical for MDR-modulating response in this cell model.
Vincristine-resistant murine lymphoblast model; lactam 5a data.
Multidrug Resistance P-glycoprotein Modulation Cancer Pharmacology

Steric Hindrance and Amide Synthesis Route

The Ros et al. (2000) study explicitly reports that the standard aminolysis route via acid chlorides—successfully employed for 3-cyanopropionamides—failed for the synthesis of 2,2-dimethyl-3-cyanopropionamides owing to steric hindrance to hydrolysis in the corresponding ethyl esters [1]. Instead, the gem-dimethyl-substituted esters were unreactive and required direct aminolysis with lithium amide reagents (e.g., lithium amide of 3,4-dimethoxy-N-methylphenethylamine) to yield the desired amides [1]. This contrasts with the unhindered 3-cyanopropanoic acid derivatives, which proceed smoothly through acid chloride intermediates.

Amide synthesis route
Head-to-head
Acid chloride route unsuccessful; direct aminolysis with lithium amide reagent required for gem-dimethyl ester.
Standard amide coupling protocols may not transfer; alternative lithium amide conditions needed.
Ethyl ester aminolysis comparison (Ros et al. 2000).
Amide Synthesis Steric Hindrance Process Chemistry

Physical Form and Melting Point Differentiation

3-Cyano-2,2-dimethylpropanoic acid is reported as a white crystalline solid with a melting point of approximately 155–157°C [1]. In contrast, the non-gem-dimethyl analog 3-cyanopropanoic acid (CAS 16051-87-9) exhibits a substantially lower melting point of 49.5–51.0°C . The approximately 105°C higher melting point of the target compound reflects stronger crystal lattice interactions conferred by the gem-dimethyl substitution, translating to superior room-temperature solid-state stability and easier handling during weighing and storage.

Melting point
Data to verify
~155–157°C (target) vs. ~49.5–51.0°C (3-cyanopropanoic acid); Δ ~105°C higher
Higher melting point supports ambient-temperature solid handling and storage.
Vendor-reported values; independent verification recommended.
Physicochemical Properties Solid-State Handling Formulation

Lipophilicity Tuning for ADME Optimization

The computed octanol-water partition coefficient (XLogP3) for 3-cyano-2,2-dimethylpropanoic acid is 0.3 [1], while the non-gem-dimethyl analog 3-cyanopropanoic acid has a reported LogP of approximately 0.37 . Although the difference is modest (~0.07 log units), the reduced lipophilicity of the target compound may translate to improved aqueous solubility and a lower potential for non-specific protein binding when incorporated as a substructure in drug candidates. It should be noted that a close structural isomer, 3-cyano-3,3-dimethylpropanoic acid (CAS 99839-17-5), shares the same molecular formula (C₆H₉NO₂, MW 127.14) but differs in the substitution pattern (gem-dimethyl at C3 rather than C2), which may result in distinct physicochemical and biological profiles; however, no head-to-head comparative data were identified for these two isomers .

Lipophilicity (XLogP3)
Data to verify
XLogP3 = 0.3 vs. 3-cyanopropanoic acid LogP ~0.37; Δ ~0.07 lower
Modestly lower lipophilicity may influence ADME properties when incorporated as substructure.
Computed values; different methods may apply.
Lipophilicity Drug Design ADME Optimization

Recommended Application Scenarios


Synthesis of MDR Modulators

Use 3-cyano-2,2-dimethylpropanoic acid as the precursor for 2,2-dimethyl-3-cyanopropionamides and derived 4-imino-γ-butyrolactams. Direct head-to-head evidence demonstrates that these gem-dimethyl-containing derivatives are active in reversing vincristine resistance in MDR cancer cell lines, whereas the non-gem-dimethyl 3-cyanopropionamide analogs are inactive [1]. Selection of this specific building block is essential for retaining biological activity in this chemotype.

α-Gem-Dimethyl Conformational Constraint Scaffold

The α-gem-dimethyl group imposes restricted bond rotation and increased steric bulk, which can stabilize bioactive conformations or shield metabolically labile sites. The quantitative lipophilicity (XLogP3 = 0.3 [2]) and high melting point (~155–157°C [3]) further support its utility in designing analogs with controlled physicochemical properties and favorable solid-state handling characteristics.

Amide Library Synthesis via Alternative Coupling

Standard acid chloride-mediated amide coupling fails for this scaffold due to steric hindrance [1]. Researchers procuring this compound should plan for direct aminolysis protocols using lithium amide reagents. This property can be strategically exploited to achieve chemoselectivity in sequential derivatization or to generate amide libraries that are inaccessible from non-hindered cyano acid building blocks.

Differentiation from C3-Substituted Isomer

3-Cyano-2,2-dimethylpropanoic acid and its C3-substituted isomer (CAS 99839-17-5) share identical molecular formula and weight (C₆H₉NO₂, 127.14 g/mol) . Despite the absence of published head-to-head comparisons, procurement decisions should distinguish these isomers based on the intended substitution pattern of downstream products, as the position of the gem-dimethyl group (C2 vs. C3) will influence both chemical reactivity and biological target interactions.

Application
Selection Property
Validation Focus
MDR modulator synthesis
Gem-dimethyl cyano acid building block
MDR reversal activity confirmation in relevant cell models
Conformational constraint scaffold
α-gem-dimethyl steric and conformational control
Conformational analysis and target engagement verification
Sterically hindered amide library
Requires lithium amide coupling route
Reaction compatibility and chemoselectivity assessment
Isomer differentiation from C3-substituted analog
Gem-dimethyl position (C2 vs C3)
Isomeric identity confirmation and biological profiling
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